D-erythro-Sphingosine-1-Phosphate-13C2,D2
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Overview
Description
D-erythro-Sphingosine-1-Phosphate-13C2,D2: is a labeled putative lipid second messenger. It has been found to inhibit cellular mobility of melanoma cells at very low concentrations with no toxic effects, making it a potential agent for the prevention of tumor cell metastasis and inflammatory processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-Sphingosine-1-Phosphate-13C2,D2 involves the incorporation of stable isotopes (^13C and D) into the sphingosine backbone. The process typically includes the following steps:
Synthesis of labeled sphingosine:
Phosphorylation: The labeled sphingosine is then phosphorylated to produce this compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimization for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions: D-erythro-Sphingosine-1-Phosphate-13C2,D2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
D-erythro-Sphingosine-1-Phosphate-13C2,D2 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in various chemical studies to track and analyze metabolic pathways.
Biology: Investigated for its role in cellular signaling and its potential to inhibit cellular mobility, making it a candidate for cancer research.
Medicine: Explored for its potential therapeutic applications in preventing tumor cell metastasis and inflammatory processes.
Industry: Utilized in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism by which D-erythro-Sphingosine-1-Phosphate-13C2,D2 exerts its effects involves its role as a lipid second messenger. It interacts with specific molecular targets and pathways, including:
Cellular Signaling Pathways: It modulates various signaling pathways that regulate cell growth, differentiation, and migration.
Molecular Targets: It targets specific receptors and enzymes involved in lipid metabolism and cellular signaling
Comparison with Similar Compounds
D-erythro-Sphingosine-1-Phosphate: A non-labeled analog with similar biological activities.
D-erythro-Dihydrosphingosine-1-Phosphate: A saturated analog with similar inhibitory effects on cellular mobility.
Uniqueness: D-erythro-Sphingosine-1-Phosphate-13C2,D2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in metabolic studies. This labeling provides a distinct advantage in research applications, enabling more accurate and detailed investigations .
Properties
Molecular Formula |
C18H38NO5P |
---|---|
Molecular Weight |
383.47 g/mol |
IUPAC Name |
[(E,2R,3R)-2-amino-1,1-dideuterio-3-hydroxy(1,2-13C2)octadec-4-enyl] dihydrogen phosphate |
InChI |
InChI=1S/C18H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)17(19)16-24-25(21,22)23/h14-15,17-18,20H,2-13,16,19H2,1H3,(H2,21,22,23)/b15-14+/t17-,18-/m1/s1/i16+1D2,17+1 |
InChI Key |
DUYSYHSSBDVJSM-DOWGOISZSA-N |
Isomeric SMILES |
[2H][13C]([2H])([13C@H]([C@@H](/C=C/CCCCCCCCCCCCC)O)N)OP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O |
Origin of Product |
United States |
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